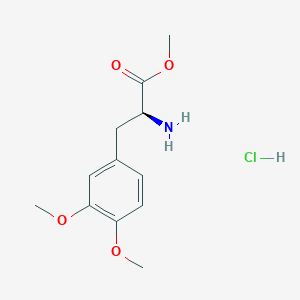
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride” is a chemical compound related to Methyldopa . It is also known as "(S)-2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid hydrochloride monohydrate" .
Molecular Structure Analysis
The molecular formula of this compound is C12H17NO4.HCl.H2O . This indicates that it contains 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, 1 chlorine atom, and 2 oxygen atoms from water.Wirkmechanismus
The mechanism of action of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with the NMDA receptor. This compound binds to a specific site on the receptor, causing a conformational change that leads to the opening of the ion channel. This allows for the influx of calcium ions, which can trigger various downstream signaling pathways. The activation of the NMDA receptor by this compound has been shown to be dependent on the presence of glycine or D-serine, which are co-agonists of the receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its interaction with the NMDA receptor. Activation of the receptor by this compound has been shown to enhance synaptic plasticity and long-term potentiation, which are important processes for learning and memory. This compound has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, this compound has been found to have analgesic effects, possibly through its interaction with the NMDA receptor in pain pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride in lab experiments is its selectivity for the NMDA receptor. This allows for the specific investigation of the role of this receptor in various physiological and pathological conditions. Additionally, this compound has been shown to have low toxicity and good solubility in aqueous solutions. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study the long-term effects of NMDA receptor activation.
Zukünftige Richtungen
There are several future directions for the study of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the development of more selective and potent NMDA receptor agonists, which could have important implications for the treatment of various neurological and psychiatric disorders. Finally, there is interest in the development of new methods for the synthesis of this compound and related compounds, which could facilitate their use in a wider range of scientific research applications.
Synthesemethoden
The synthesis of (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can be achieved through a series of chemical reactions. The first step involves the protection of the carboxylic acid group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected phenylalanine is then reacted with methyl chloroformate to form the corresponding methyl ester. The methyl ester is then reduced to the corresponding alcohol using sodium borohydride. The alcohol is then protected with a methoxymethyl (MOM) group, followed by a reaction with 3,4-dimethoxybenzaldehyde to form the desired product, (S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
(S)-Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has been used in a variety of scientific research applications. It has been found to be a useful tool for studying the function of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. This compound has been shown to selectively activate the NMDA receptor and has been used to investigate the role of this receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3;/h4-5,7,9H,6,13H2,1-3H3;1H/t9-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKAXTBGALLXCW-FVGYRXGTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


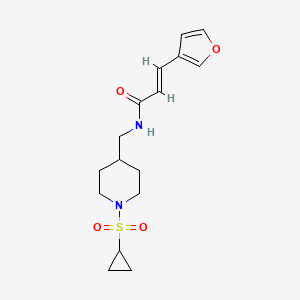
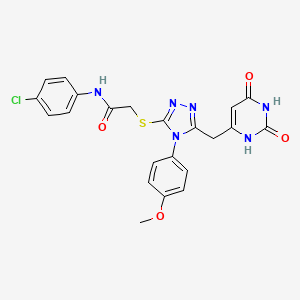

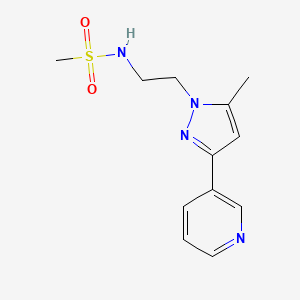

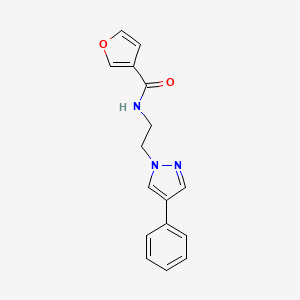
![2-([(Tert-butoxy)carbonyl]amino)-4-fluorobutanoic acid](/img/structure/B2785019.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2785020.png)
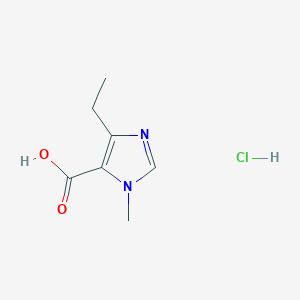
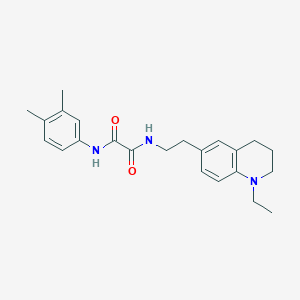
![2-phenoxy-N-{[(1,3-thiazol-2-yl)carbamoyl]methyl}acetamide](/img/structure/B2785024.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2785025.png)
![(1R,3s,5S)-3-(pyridin-2-yloxy)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2785027.png)